molecular formula C23H28O6 B3326832 UR9Lba3utq CAS No. 28713-39-5

UR9Lba3utq

Cat. No.: B3326832
CAS No.: 28713-39-5
M. Wt: 400.5 g/mol
InChI Key: IVZNWPGMXKJSDA-QMCAAQAGSA-N
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Description

UR9Lba3utq, also known by its chemical name .alpha.-D-glucofuranose, 1,2-O-(1-methylethylidene)-3,5-di-O-methyl-, is a compound with the molecular formula C23H28O6 and a molecular weight of 400.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR9Lba3utq typically involves the protection of hydroxyl groups in glucose derivatives followed by selective methylation. The reaction conditions often include the use of protecting groups such as isopropylidene to shield specific hydroxyl groups during the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and methylation strategies. The process is optimized for yield and purity, often employing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

UR9Lba3utq undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Methylation and other substitution reactions are common, where hydrogen atoms are replaced by methyl groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Methyl iodide (CH3I) and dimethyl sulfate ((CH3O)2SO2) are typical reagents for methylation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while methylation results in fully methylated glucose derivatives .

Scientific Research Applications

UR9Lba3utq has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a model compound for carbohydrate research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of UR9Lba3utq involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. These modifications can influence biological pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    .alpha.-D-glucofuranose derivatives: These compounds share a similar core structure but differ in the nature and position of substituents.

    Methylated glucose derivatives: Compounds such as methyl .alpha.-D-glucopyranoside and methyl .beta.-D-glucopyranoside are structurally related but have different methylation patterns.

Uniqueness

UR9Lba3utq is unique due to its specific methylation pattern and the presence of the isopropylidene protecting group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-phenylmethoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-23(2)28-21-20(26-15-17-11-7-4-8-12-17)19(27-22(21)29-23)18(13-24)25-14-16-9-5-3-6-10-16/h3-12,18-22,24H,13-15H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNWPGMXKJSDA-QMCAAQAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28713-39-5
Record name alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3,5-bis-O-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028713395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-GLUCOFURANOSE, 1,2-O-(1-METHYLETHYLIDENE)-3,5-BIS-O-(PHENYLMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9LBA3UTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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